2-[(4-Bromobenzyl)amino]ethanol hydrochloride 2-[(4-Bromobenzyl)amino]ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 5414-65-3
VCID: VC8278596
InChI: InChI=1S/C9H12BrNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
SMILES: C1=CC(=CC=C1CNCCO)Br.Cl
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.56 g/mol

2-[(4-Bromobenzyl)amino]ethanol hydrochloride

CAS No.: 5414-65-3

Cat. No.: VC8278596

Molecular Formula: C9H13BrClNO

Molecular Weight: 266.56 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Bromobenzyl)amino]ethanol hydrochloride - 5414-65-3

Specification

CAS No. 5414-65-3
Molecular Formula C9H13BrClNO
Molecular Weight 266.56 g/mol
IUPAC Name 2-[(4-bromophenyl)methylamino]ethanol;hydrochloride
Standard InChI InChI=1S/C9H12BrNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H
Standard InChI Key PQAQYAXOYVBFDC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNCCO)Br.Cl
Canonical SMILES C1=CC(=CC=C1CNCCO)Br.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

2-[(4-Bromobenzyl)amino]ethanol hydrochloride consists of a benzyl group substituted with a bromine atom at the para position, linked via an amino group to an ethanol moiety. The hydrochloride salt forms through protonation of the amine group, enhancing its solubility in polar solvents compared to the free base. Key structural identifiers include:

PropertyValue
CAS Number5414-65-3
Molecular FormulaC₉H₁₃BrClNO
Molecular Weight266.56 g/mol
Parent Compound (CAS)774191-64-9
IUPAC Name2-[(4-Bromophenyl)methylamino]ethanol hydrochloride

The bromine atom at the benzyl group’s para position contributes to the compound’s hydrophobicity, potentially influencing its interactions with biological targets.

Synthesis and Preparation

Synthetic Routes

The parent compound, 2-[(4-bromobenzyl)amino]ethanol, is typically synthesized via a nucleophilic substitution reaction between 4-bromobenzylamine and ethylene oxide under controlled alkaline conditions. Subsequent treatment with hydrochloric acid yields the hydrochloride salt:

4-Bromobenzylamine+Ethylene OxideBase2-[(4-Bromobenzyl)amino]ethanolHClHydrochloride Salt\text{4-Bromobenzylamine} + \text{Ethylene Oxide} \xrightarrow{\text{Base}} \text{2-[(4-Bromobenzyl)amino]ethanol} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

This method ensures high purity, with the reaction’s exothermic nature requiring precise temperature control to avoid side products.

Purification and Characterization

Purification is achieved through recrystallization from ethanol-water mixtures, yielding a white crystalline solid. Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms the structure, with distinct signals for the benzyl proton (δ 7.3–7.5 ppm) and ethanol backbone (δ 3.6–4.0 ppm).

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced solubility in water and polar solvents (e.g., methanol, dimethyl sulfoxide) compared to the free base. Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating storage in anhydrous conditions.

Spectroscopic Data

  • UV-Vis: Absorption maxima at 254 nm (aromatic π→π* transitions).

  • IR: Stretching vibrations at 3280 cm⁻¹ (N–H), 1120 cm⁻¹ (C–Br), and 1050 cm⁻¹ (C–O).

Biological Activities and Mechanisms

Anticancer Properties

Derivatives of 2-[(4-bromobenzyl)amino]ethanol exhibit dual inhibition of topoisomerases I and II, enzymes critical for DNA replication. In vitro studies on human breast cancer cells (MCF-7) show dose-dependent apoptosis induction at IC₅₀ values of 18–25 µM.

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing bromine with chlorine or fluorine alters biological activity:

HalogenLogPMIC (µg/mL)IC₅₀ (µM)
Br2.0432–6418–25
Cl1.7864–12830–40
F1.52>128>50

Bromine’s higher lipophilicity (LogP = 2.04) correlates with improved antimicrobial and anticancer efficacy compared to lighter halogens .

Applications and Future Directions

Therapeutic Development

The compound’s dual activity against microbial and cancer cells positions it as a lead candidate for hybrid therapeutics. Current research explores conjugation with nanoparticles for targeted drug delivery.

Industrial Applications

Potential non-pharmaceutical uses include catalysis in organic synthesis, though further studies are needed to assess viability.

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